molecular formula C9H14N2O B1431664 3-(1-methyl-1H-pyrrol-2-yl)morpholine CAS No. 1337426-89-7

3-(1-methyl-1H-pyrrol-2-yl)morpholine

Cat. No.: B1431664
CAS No.: 1337426-89-7
M. Wt: 166.22 g/mol
InChI Key: VQDSLKBTXFPOMG-UHFFFAOYSA-N
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Description

“3-(1-Methyl-1H-pyrrol-2-yl)acrylic acid” is a compound that has a similar structure . It has an empirical formula of C8H9NO2 and a molecular weight of 151.16 .


Synthesis Analysis

Pyrrolidine, a five-membered ring with nitrogen, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of N-substituted pyrroles can be achieved via the Paal-Knorr pyrrole condensation .


Molecular Structure Analysis

The molecular structure of a related compound, “3-(1-Methyl-1H-pyrrol-2-yl)pyridine”, has a molecular formula of C10H10N2 and an average mass of 158.200 Da .


Chemical Reactions Analysis

The protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, is a notable reaction . This reaction can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Chemical and Pharmacological Interest

Morpholine and its derivatives, including pyrrol-based structures, exhibit a wide range of biological activities. The morpholine ring, a six-membered aromatic heterocycle containing nitrogen and oxygen atoms, is present in various compounds developed for diverse pharmacological activities. These activities include potential applications in cardiovascular diseases, cancer, diabetic complications, and more, due to their antioxidative properties. Compounds like acortatarins, shensongines, and pollenopyrroside, which contain the rare morpholine moiety, significantly inhibit reactive oxygen species production, highlighting their therapeutic potential (Asif & Imran, 2019) (Faisal et al., 2018).

Environmental and Photocatalytic Applications

Morpholine derivatives have been studied for their role in the photocatalytic degradation of pollutants in water. Compounds like morpholine contribute to the mineralization of various pollutants, such as pyridine and lindane, via the TiO2-UV process. This process involves complex photocatalytic degradations, illustrating the importance of morpholine derivatives in environmental remediation and the treatment of polluted water (Pichat, 1997).

Gene Function Inhibition

Morpholino oligos, another domain related to morpholine derivatives, have been employed to inhibit gene function across various model organisms, demonstrating their utility in gene function studies. This has provided insights into developmental biology and the potential for therapeutic applications by targeting specific genes (Heasman, 2002).

Antioxidative Spiroalkaloids

The morpholine moiety, found in antioxidative spiroalkaloids, has been highlighted for its therapeutic potential against diseases where reactive oxygen species are implicated. The unique structural and pharmacological properties of morpholine-containing compounds underscore their relevance in medicinal chemistry and drug development efforts (Faisal et al., 2018).

Bioactive Pyrrole-based Compounds

Pyrrole-based compounds, including those with morpholine structures, are recognized for their diverse pharmacological activities. These compounds have shown potential across various therapeutic areas, including cancer, microbial infections, and viral diseases. The pyrrole ring, often found in conjunction with morpholine, contributes significantly to the bioactivity of these compounds, indicating the broad utility of morpholine derivatives in drug discovery (Li Petri et al., 2020).

Mechanism of Action

While the mechanism of action for “3-(1-methyl-1H-pyrrol-2-yl)morpholine” is not available, a related compound, SB 216763, acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway .

Safety and Hazards

The safety data sheet for “(1-Methyl-1H-pyrrol-2-yl)methylamine” indicates that it is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

3-(1-methylpyrrol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-11-5-2-3-9(11)8-7-12-6-4-10-8/h2-3,5,8,10H,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDSLKBTXFPOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2COCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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